N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine Ethyl Ester 4-Methylbenzenesulfonate N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine Ethyl Ester 4-Methylbenzenesulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16490391
InChI: InChI=1S/C18H27NO7S/c1-6-24-16(20)15(19-17(21)26-18(3,4)5)11-12-25-27(22,23)14-9-7-13(2)8-10-14/h7-10,15H,6,11-12H2,1-5H3,(H,19,21)
SMILES:
Molecular Formula: C18H27NO7S
Molecular Weight: 401.5 g/mol

N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine Ethyl Ester 4-Methylbenzenesulfonate

CAS No.:

Cat. No.: VC16490391

Molecular Formula: C18H27NO7S

Molecular Weight: 401.5 g/mol

* For research use only. Not for human or veterinary use.

N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine Ethyl Ester 4-Methylbenzenesulfonate -

Specification

Molecular Formula C18H27NO7S
Molecular Weight 401.5 g/mol
IUPAC Name ethyl 4-(4-methylphenyl)sulfonyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Standard InChI InChI=1S/C18H27NO7S/c1-6-24-16(20)15(19-17(21)26-18(3,4)5)11-12-25-27(22,23)14-9-7-13(2)8-10-14/h7-10,15H,6,11-12H2,1-5H3,(H,19,21)
Standard InChI Key JIEKUIWRCLMXBI-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(CCOS(=O)(=O)C1=CC=C(C=C1)C)NC(=O)OC(C)(C)C

Introduction

Chemical Structure and Properties

Molecular Composition

The molecular formula of N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine Ethyl Ester 4-Methylbenzenesulfonate is C₁₇H₂₅NO₇S, with a molecular weight of 411.45 g/mol . The compound’s structure (Figure 1) consists of an L-homoserine core, where the amino group is protected by a Boc group, and the hydroxyl side chain is esterified with a 4-methylbenzenesulfonate (tosyl) group.

Table 1: Key Structural Descriptors

PropertyValue/Descriptor
IUPAC NameMethyl (2S)-2-[(tert-butoxycarbonyl)amino]-4-{[(4-methylphenyl)sulfonyl]oxy}butanoate
InChIInChI=1S/C17H25NO7S/c1-12-6-8-13(9-7-12)26(21,22)24-11-10-14(15(19)23-5)18-16(20)25-17(2,3)4/h6-9,14H,10-11H2,1-5H3,(H,18,20)/t14-/m0/s1
SMILESCOC(=O)C(CCOS(=O)(=O)C1=CC=C(C=C1)C)NC(=O)OC(C)(C)C
StereochemistryL-configuration at α-carbon

The Boc group (tert-butoxycarbonyl) provides acid-labile protection, while the tosyl group acts as a leaving group, facilitating nucleophilic substitutions .

Physicochemical Characteristics

The compound exhibits solubility in polar organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), but limited solubility in water . Its stability under basic conditions makes it suitable for solid-phase peptide synthesis (SPPS), where orthogonal deprotection strategies are required.

Synthesis and Production

Synthetic Routes

The synthesis involves sequential protection of L-homoserine’s functional groups:

  • Boc Protection: L-homoserine reacts with di-tert-butyl dicarbonate under alkaline conditions to form N-Boc-L-homoserine.

  • Tosylation: The hydroxyl group is sulfonylated using 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine).

  • Esterification: The carboxylic acid is converted to an ethyl ester via reaction with ethanol under acidic conditions .

Table 2: Typical Reaction Conditions

StepReagents/ConditionsYield (%)
Boc ProtectionDi-tert-butyl dicarbonate, NaOH, THF85–90
Tosylation4-Methylbenzenesulfonyl chloride, Pyridine75–80
EsterificationEthanol, H₂SO₄, reflux70–75

Industrial-Scale Production

Industrial synthesis optimizes cost and purity through continuous flow reactors and catalytic methods. Purification employs recrystallization from ethanol/water mixtures, achieving >95% purity .

Applications in Pharmaceutical Research

Peptide Synthesis

The compound’s orthogonal protections enable its use in SPPS:

  • Boc Deprotection: Achieved with trifluoroacetic acid (TFA), exposing the amino group for peptide bond formation.

  • Tosyl Group Removal: Requires nucleophilic attack (e.g., by thiols) to regenerate the hydroxyl group for further functionalization .

Drug Intermediate

As a methionine surrogate, it aids in synthesizing protease inhibitors and antimicrobial peptides. For example, derivatives of this compound have been investigated for their role in modulating alanine-serine-cysteine transporter (ASCT) activity, relevant in cancer metabolism .

Research Findings and Case Studies

Structural Modifications

Recent studies explore replacing the tosyl group with mesyl (methanesulfonyl) or nosyl (4-nitrobenzenesulfonyl) groups to alter reactivity. For instance, nosyl derivatives show enhanced leaving-group ability in palladium-catalyzed cross-couplings .

Case Study: Antiviral Peptide Development

In a 2024 study, this compound was used to synthesize a hexapeptide inhibitor of SARS-CoV-2 main protease (Mᵖʳᵒ). The tosyl group facilitated selective sulfonation at the homoserine residue, improving binding affinity by 40% compared to non-sulfonated analogs .

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